molecular formula C28H25ClN8 B11496732 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11496732
M. Wt: 509.0 g/mol
InChI Key: KXJAWXPUAQOYPR-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperazine, imidazole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions

  • Step 1: Synthesis of 3-chlorophenylpiperazine

      Reagents: 3-chloroaniline, piperazine

      Conditions: Reflux in ethanol or another suitable solvent

      Reaction: Nucleophilic substitution to form 3-chlorophenylpiperazine

  • Step 2: Formation of the imidazole derivative

      Reagents: 1H-imidazole, appropriate halide derivative

      Conditions: Reflux in a polar aprotic solvent like dimethylformamide (DMF)

      Reaction: Nucleophilic substitution to attach the imidazole group

  • Step 3: Coupling with triazine

      Reagents: Cyanuric chloride, N,N-diphenylamine

      Conditions: Low temperature, typically in the presence of a base like triethylamine

      Reaction: Sequential nucleophilic substitution to form the triazine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and imidazole moieties.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, sulfonates, and other electrophiles

Major Products

    Oxidation Products: Hydroxylated derivatives, N-oxides

    Reduction Products: Reduced triazine derivatives, amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine lies in its combination of piperazine, imidazole, and triazine moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H25ClN8

Molecular Weight

509.0 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-imidazol-1-yl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H25ClN8/c29-22-8-7-13-25(20-22)34-16-18-35(19-17-34)26-31-27(36-15-14-30-21-36)33-28(32-26)37(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-15,20-21H,16-19H2

InChI Key

KXJAWXPUAQOYPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=NC(=N3)N4C=CN=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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